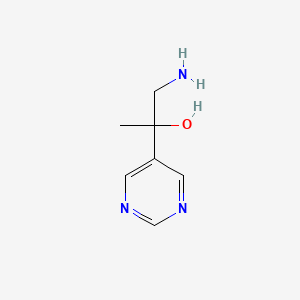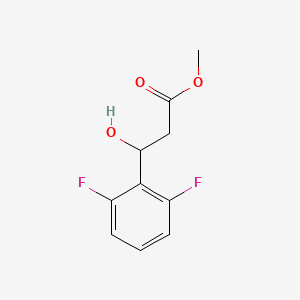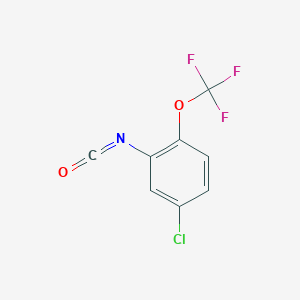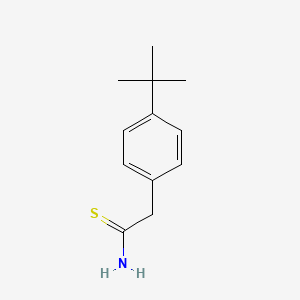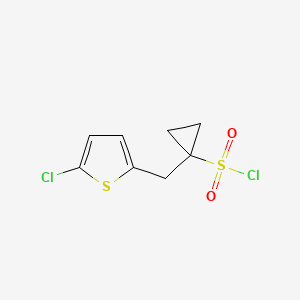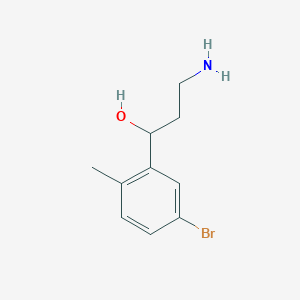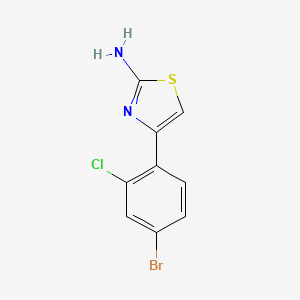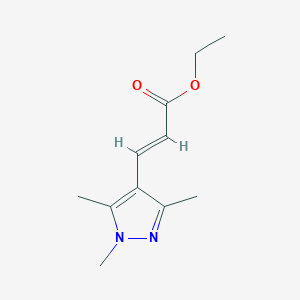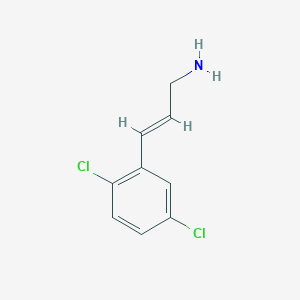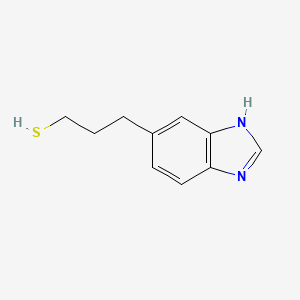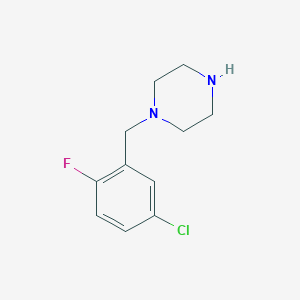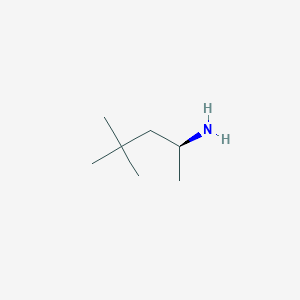
(S)-4,4-Dimethylpentan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4,4-Dimethylpentan-2-amine is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by its branched structure, which includes a pentane backbone with two methyl groups attached to the fourth carbon and an amine group attached to the second carbon. The (S)-configuration indicates that the compound is the left-handed enantiomer, which can have different biological activities compared to its right-handed counterpart.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-Dimethylpentan-2-amine typically involves the use of chiral catalysts or chiral starting materials to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of a suitable precursor, such as 4,4-Dimethylpent-2-en-1-one, using a chiral rhodium or ruthenium catalyst under hydrogen gas. The reaction conditions often include a solvent like ethanol or methanol and temperatures ranging from room temperature to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and enantiomeric purity. Additionally, the use of recyclable chiral catalysts can make the process more cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4,4-Dimethylpentan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Hydrochloric acid or sodium hydroxide in an aqueous solution at room temperature.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of halides or alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-4,4-Dimethylpentan-2-amine has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding due to its chiral nature.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of chiral catalysts and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-4,4-Dimethylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into the active sites of these targets in a stereospecific manner, leading to inhibition or activation of biological pathways. For example, it may inhibit an enzyme by binding to its active site and preventing substrate access, thereby altering the enzyme’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-4,4-Dimethylpentan-2-amine: The right-handed enantiomer with potentially different biological activities.
- 4,4-Dimethylpentan-2-ol: A similar compound with a hydroxyl group instead of an amine group.
- 4,4-Dimethylpentanoic acid: A similar compound with a carboxylic acid group instead of an amine group.
Uniqueness
(S)-4,4-Dimethylpentan-2-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds. Its branched structure also contributes to its unique chemical properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H17N |
|---|---|
Molekulargewicht |
115.22 g/mol |
IUPAC-Name |
(2S)-4,4-dimethylpentan-2-amine |
InChI |
InChI=1S/C7H17N/c1-6(8)5-7(2,3)4/h6H,5,8H2,1-4H3/t6-/m0/s1 |
InChI-Schlüssel |
XAVBRZMHQJCGDI-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](CC(C)(C)C)N |
Kanonische SMILES |
CC(CC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Benzo[b]thiophen-3-yl)butan-2-amine](/img/structure/B13612197.png)
